Methyl 5-amino-2-chloronicotinate
CAS No.: 886435-73-0
Cat. No.: VC2833321
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886435-73-0 |
|---|---|
| Molecular Formula | C7H7ClN2O2 |
| Molecular Weight | 186.59 g/mol |
| IUPAC Name | methyl 5-amino-2-chloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3 |
| Standard InChI Key | LPOFXAOIWIQBFP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=CC(=C1)N)Cl |
| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)N)Cl |
Introduction
Methyl 5-amino-2-chloronicotinate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of approximately 186.60 g/mol . It is a derivative of nicotinic acid, which is a form of vitamin B3, and is used in various chemical and pharmaceutical applications. This compound is also known as methyl 5-amino-2-chloropyridine-4-carboxylate .
Synthesis and Applications
Methyl 5-amino-2-chloronicotinate can be synthesized through various methods involving the modification of pyridine derivatives. It is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Applications in Research
This compound is useful in biochemical research for studying receptor interactions and signaling pathways. Its derivatives can exhibit biological activities such as antiproliferative effects, making them candidates for further drug development.
Safety Data
| Hazard Type | Description |
|---|---|
| Oral Toxicity | May be harmful if swallowed. |
| Skin Irritation | Can cause skin irritation. |
| Eye Irritation | May cause eye irritation. |
Biological Activity
| Compound Type | Biological Activity |
|---|---|
| Pyridine Derivatives | Antiproliferative effects against cancer cells. |
| Related Nicotinates | Potential in drug development due to biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume